Aminooxy-PEG3-NH-Boc

Descripción

Propiedades

IUPAC Name |

tert-butyl N-[2-[2-[2-(2-aminooxyethoxy)ethoxy]ethoxy]ethyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H28N2O6/c1-13(2,3)21-12(16)15-4-5-17-6-7-18-8-9-19-10-11-20-14/h4-11,14H2,1-3H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYWWKJDBLNWPRA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOCCOCCOCCON |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H28N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901142008 |

Source

|

| Record name | 5,8,11-Trioxa-2-azatridecanoic acid, 13-(aminooxy)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901142008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2062663-65-2 |

Source

|

| Record name | 5,8,11-Trioxa-2-azatridecanoic acid, 13-(aminooxy)-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2062663-65-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,8,11-Trioxa-2-azatridecanoic acid, 13-(aminooxy)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901142008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Aminooxy-PEG3-NH-Boc: Structure, Properties, and Applications in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Aminooxy-PEG3-NH-Boc, a heterobifunctional linker, is a pivotal tool in modern bioconjugation and drug development. Its unique architecture, featuring a terminal aminooxy group and a Boc-protected amine connected by a three-unit polyethylene glycol (PEG) spacer, enables the sequential and site-specific conjugation of molecules. This guide provides a comprehensive overview of its structure, properties, and key applications, complete with detailed experimental protocols and visualizations to facilitate its effective use in research and development.

Core Structure and Properties

Aminooxy-PEG3-NH-Boc is characterized by its distinct functional ends. The aminooxy group (-ONH2) offers a highly selective handle for reaction with aldehydes and ketones to form stable oxime bonds.[1][2] The other terminus features a primary amine protected by a tert-butyloxycarbonyl (Boc) group, which can be readily removed under acidic conditions to reveal the reactive amine for subsequent conjugation.[3][4] The intervening PEG3 linker enhances the aqueous solubility and biocompatibility of the resulting conjugates.[1]

Physicochemical Properties

A summary of the key physicochemical properties of Aminooxy-PEG3-NH-Boc is presented in the table below. These properties are essential for designing and executing successful conjugation experiments.

| Property | Value | Reference(s) |

| Chemical Name | Aminooxy-PEG3-NH-Boc | [1] |

| Synonyms | Aminooxy-PEG3-C2-NH-Boc | [1] |

| CAS Number | 2062663-65-2 | [1] |

| Molecular Formula | C13H28N2O6 | [1] |

| Molecular Weight | 308.4 g/mol | [1][2] |

| Appearance | Typically a colorless to light yellow oil/liquid | [5] |

| Purity | ≥95% - 98% | [2] |

| Solubility | Soluble in water, DMSO, DCM, DMF | [5] |

| Storage Conditions | -20°C for long-term stability | [1][5] |

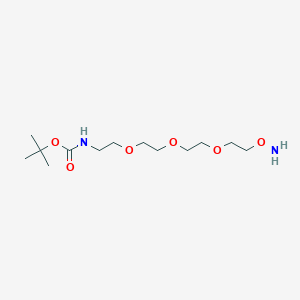

Structural Diagram

The chemical structure of Aminooxy-PEG3-NH-Boc is depicted below, illustrating the arrangement of its key functional groups.

Key Reactions and Experimental Protocols

The utility of Aminooxy-PEG3-NH-Boc stems from its two distinct reactive moieties, which allow for a modular and controlled approach to the synthesis of complex bioconjugates. The two primary reactions involving this linker are Boc deprotection and oxime ligation.

Boc Deprotection

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a broad range of conditions and its facile removal under acidic conditions.[4] This allows for the unmasking of the primary amine at a desired stage of the synthesis.

Experimental Protocol: Boc Deprotection of Aminooxy-PEG3-NH-Boc

Objective: To remove the Boc protecting group to yield the free primary amine.

Materials:

-

Aminooxy-PEG3-NH-Boc

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS) (optional, as a scavenger)

-

Nitrogen or Argon gas

-

Rotary evaporator

-

Toluene

Procedure:

-

Dissolve Aminooxy-PEG3-NH-Boc in anhydrous DCM in a round-bottom flask under an inert atmosphere (Nitrogen or Argon).

-

If the substrate is sensitive to the tert-butyl cation generated during deprotection, add TIS (2.5-5% v/v) to the solution.[4]

-

Cool the solution to 0°C in an ice bath.

-

Slowly add TFA to the cooled solution to a final concentration of 20-50% (v/v).[4]

-

Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Upon completion, remove the DCM and excess TFA by rotary evaporation.

-

To ensure complete removal of residual TFA, add toluene to the residue and co-evaporate under reduced pressure. Repeat this step three times.[4]

-

The resulting product is the TFA salt of the deprotected amine, which can often be used directly in the next step.

Oxime Ligation

The deprotected aminooxy group is highly chemoselective for aldehydes and ketones, reacting to form a stable oxime bond.[6] This reaction, known as oxime ligation, proceeds efficiently under mild, often aqueous, conditions and is a cornerstone of bioconjugation.[5]

Experimental Protocol: Oxime Ligation

Objective: To conjugate the aminooxy group of the linker to an aldehyde- or ketone-containing molecule.

Materials:

-

Aminooxy-PEG3-NH2 (from Boc deprotection)

-

Aldehyde- or ketone-containing molecule

-

Reaction Buffer: Aniline-containing buffer (e.g., 100 mM aniline in phosphate buffer, pH 6.0) or acetate buffer (pH 4.5-5.5).[5]

-

Organic co-solvent (e.g., DMSO or DMF) if the carbonyl-containing molecule has limited aqueous solubility.

-

Purification system (e.g., HPLC, silica gel chromatography).

Procedure:

-

Dissolve the aldehyde- or ketone-containing molecule in the reaction buffer. If necessary, use a minimal amount of an organic co-solvent to achieve dissolution.

-

Add a 1.2 to 2-fold molar excess of the deprotected Aminooxy-PEG3-NH2 to the solution.[5]

-

Allow the reaction to proceed at room temperature for 2-16 hours. The reaction progress can be monitored by an appropriate analytical technique such as LC-MS or HPLC.[5]

-

The use of aniline as a catalyst can significantly accelerate the reaction rate.[5]

-

Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate, DCM).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product can be purified by HPLC or silica gel chromatography.

Applications in Drug Development

Aminooxy-PEG3-NH-Boc is a versatile linker with significant applications in the development of advanced therapeutics, most notably in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

PROTAC Synthesis

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[7][8] The linker plays a critical role in the efficacy of a PROTAC by dictating the spatial orientation of the two ligands.

Workflow for PROTAC Synthesis using Aminooxy-PEG3-NH-Boc

The orthogonal reactivity of Aminooxy-PEG3-NH-Boc allows for a modular and efficient approach to PROTAC synthesis.

Antibody-Drug Conjugate (ADC) Development

ADCs are targeted therapies that combine the specificity of an antibody with the potency of a cytotoxic drug. The linker is a critical component that influences the stability and efficacy of the ADC. The hydrophilic PEG spacer of Aminooxy-PEG3-NH-Boc can improve the physicochemical properties of ADCs, particularly when working with hydrophobic payloads.[9]

Signaling Pathway of an ADC

The following diagram illustrates the general mechanism of action for an ADC.

Conclusion

Aminooxy-PEG3-NH-Boc is a highly valuable and versatile bifunctional linker for researchers in chemistry, biology, and pharmaceutical sciences. Its well-defined structure, incorporating a hydrophilic PEG spacer and orthogonal reactive groups, enables the straightforward and efficient synthesis of complex biomolecular conjugates, including ADCs and PROTACs. The detailed protocols and workflows provided in this guide are intended to facilitate the successful application of this powerful chemical tool in the development of next-generation therapeutics and research reagents.

References

- 1. Aminooxy-PEG3-NH-Boc,Aminooxy-PEG3-C2-NH-Boc-陕西新研博美生物科技有限公司 [xinyanbm.com]

- 2. Aminooxy PEG, Aminooxy linker, Aldehyde reactive | BroadPharm [broadpharm.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

Navigating the Chemical Landscape of Aminooxy-PEG3-NH-Boc: A Technical Guide to Stability and Storage

For Immediate Release

This technical guide provides an in-depth analysis of the chemical stability and optimal storage conditions for Aminooxy-PEG3-NH-Boc, a heterobifunctional linker critical for advancements in bioconjugation and drug development. Addressed to researchers, scientists, and professionals in the pharmaceutical industry, this document outlines the inherent vulnerabilities of the molecule, recommended handling procedures, and experimental protocols to ensure its integrity and performance in sensitive applications.

The stability of Aminooxy-PEG3-NH-Boc is fundamentally linked to its three key components: the tert-butyloxycarbonyl (Boc) protecting group, the aminooxy functional group, and the polyethylene glycol (PEG) linker.[1] Understanding the individual sensitivities of these moieties is crucial for predicting and preventing degradation.

Core Stability Profile

The primary vulnerability of Aminooxy-PEG3-NH-Boc lies in the acid-lability of the t-Boc protecting group.[1] This group is susceptible to cleavage under acidic conditions, a common procedure for its removal to enable subsequent conjugation reactions.[2][3] Elevated temperatures can accelerate this acid-catalyzed deprotection.[1] Conversely, the t-Boc group is generally stable under basic conditions and in the presence of most nucleophiles.[1]

The aminooxy group is essential for forming stable oxime linkages with aldehydes and ketones.[1][3] While the resulting oxime bond is robust, the free aminooxy group itself can exhibit sensitivity, and its long-term stability warrants consideration during extended storage.[1] The PEG linker is the most stable component of the molecule under typical storage conditions.[1] However, like other PEGylated compounds, it can be susceptible to degradation under harsh conditions such as extreme pH, high temperatures, and the presence of oxidizing agents.[1]

Recommended Storage and Handling

To maintain the chemical integrity of Aminooxy-PEG3-NH-Boc, strict adherence to recommended storage and handling protocols is paramount. These guidelines are derived from supplier recommendations and the intrinsic properties of the molecule's functional groups.

Table 1: Recommended Storage Conditions

| Parameter | Recommended Condition | Rationale |

| Temperature | -20°C is the most frequently recommended storage temperature.[1][3] Storage at 2-8°C has also been cited for related compounds.[1] | Low temperatures minimize the rate of potential degradation reactions.[1] |

| Atmosphere | Store in a dry, well-ventilated area.[1] Keep the container tightly sealed.[1] Storage under an inert gas atmosphere (e.g., Argon or Nitrogen) is also recommended.[2] | Minimizes exposure to moisture, which can contribute to hydrolysis of labile groups, and prevents the ingress of atmospheric oxygen.[1] |

| Light | Avoid direct sunlight.[1][4] | Protects against potential photolytic degradation.[1] |

Handling Precautions:

-

Always handle the compound in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation.[2][5]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), safety goggles or a face shield, and a full-length laboratory coat.[5]

-

Avoid contact with skin and eyes.[1] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention if irritation persists.[2]

-

An eyewash station and safety shower must be readily accessible in the immediate work area.[5]

-

For disposal, treat as hazardous waste in accordance with local, state, and federal regulations. Do not allow the compound to enter drains or wastewater systems.[5]

Potential Degradation Pathway

The most probable degradation pathway for Aminooxy-PEG3-NH-Boc under improper storage or handling is the acid-catalyzed cleavage of the t-Boc group. Exposure to acidic contaminants on storage container surfaces or in solvents can initiate this process.

Experimental Protocols

While specific, detailed stability testing protocols for Aminooxy-PEG3-NH-Boc are not widely published, a general approach based on forced degradation studies can be implemented to identify potential degradation products and establish stability-indicating analytical methods.

Forced Degradation Study Protocol:

-

Sample Preparation: Prepare solutions of Aminooxy-PEG3-NH-Boc in appropriate and relevant solvents (e.g., water, acetonitrile, or a mixture).

-

Stress Conditions: Expose the samples to a variety of stress conditions in parallel with a control sample stored under the recommended conditions (-20°C, dark, dry).

-

Acidic Hydrolysis: 0.1 M HCl at room temperature and an elevated temperature (e.g., 60°C).[1]

-

Basic Hydrolysis: 0.1 M NaOH at room temperature and an elevated temperature.[1]

-

Oxidation: 3% H₂O₂ at room temperature.[1]

-

Thermal Stress: Store the solid material and solutions at elevated temperatures (e.g., 60°C, 80°C).[1]

-

-

Time Points: Sample the stressed solutions at various time intervals (e.g., 0, 2, 4, 8, 24, 48 hours).

-

Analysis: Analyze the samples using a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to quantify the amount of the parent compound remaining and to detect and identify any degradation products.

-

Data Evaluation: Determine the degradation kinetics under each stress condition by quantifying the decrease in the parent compound and the formation of degradation products over time.[1]

Boc Group Deprotection Protocol:

This protocol outlines the standard procedure for the removal of the Boc protecting group to yield the free amine.

-

Dissolution: Dissolve the Boc-Aminooxy-PEG3-NH-Boc in a suitable organic solvent, such as dichloromethane (DCM).[2]

-

Acid Addition: Add an excess of trifluoroacetic acid (TFA).[2] A common solution is 20-50% TFA in DCM.[6]

-

Reaction: Stir the reaction mixture at room temperature for 30-60 minutes.[2][6]

-

Monitoring: Monitor the progress of the deprotection by Thin-Layer Chromatography (TLC) or LC-MS.[6]

-

Work-up: Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.[2][6] The resulting deprotected product can often be used directly in the subsequent step.[2]

By adhering to these stringent storage and handling protocols and understanding the potential degradation pathways, researchers can ensure the quality, reliability, and successful application of Aminooxy-PEG3-NH-Boc in their scientific endeavors.

References

An In-depth Technical Guide to Boc-Protected Aminooxy PEG Linkers for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Boc-protected aminooxy PEG linkers are versatile heterobifunctional reagents that have become indispensable tools in the field of bioconjugation. Their unique properties enable the precise and stable coupling of biomolecules, paving the way for the development of sophisticated therapeutics and diagnostics, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This technical guide provides a comprehensive overview of the core principles, quantitative data, and detailed experimental protocols associated with the use of these linkers.

Core Principles

Boc-protected aminooxy PEG linkers are comprised of three key functional components that dictate their utility in a stepwise conjugation strategy:

-

Boc (tert-Butyloxycarbonyl) Group: This acid-labile protecting group shields the highly reactive aminooxy functionality.[1] The Boc group is stable under a wide range of non-acidic conditions, which allows for selective reactions at other positions of the molecule.[2] Its primary function is to prevent premature reactions of the aminooxy group, thus enabling a controlled and sequential conjugation process.[1]

-

Aminooxy Group (-O-NH₂): The cornerstone of this linker's functionality, the aminooxy group reacts specifically and efficiently with aldehyde or ketone groups to form a highly stable oxime bond (-O-N=C).[1] This bioorthogonal reaction, known as oxime ligation, is highly chemoselective and can be performed under mild, aqueous conditions, making it ideal for the modification of sensitive biomolecules.[3][4] The resulting oxime linkage is significantly more stable than imine or hydrazone bonds.[1]

-

Polyethylene Glycol (PEG) Spacer: The PEG chain is a flexible and hydrophilic polymer that connects the two terminal functional groups.[1] The inclusion of a PEG spacer imparts several advantageous properties to the final bioconjugate, including increased water solubility, reduced immunogenicity, and improved pharmacokinetic profiles due to an increased hydrodynamic size.[1] These linkers are available with varying numbers of PEG units (e.g., PEG3, PEG4, PEG7), allowing for precise control over the distance and flexibility between the conjugated molecules.[1][5]

The strategic combination of these components facilitates a multi-step conjugation process. Typically, one end of the linker is first attached to a molecule of interest. Subsequently, the Boc group is removed under acidic conditions to expose the reactive aminooxy group. Finally, this deprotected linker-molecule construct is reacted with a second molecule containing an aldehyde or ketone to form the final, stably linked conjugate.[1]

Quantitative Data

The efficiency of bioconjugation reactions involving Boc-protected aminooxy PEG linkers is influenced by several factors, including the choice of reagents, reaction conditions, and the nature of the biomolecule being modified. The following tables summarize key quantitative data to guide experimental design and optimization.

Table 1: Typical Reaction Conditions for Boc Deprotection

| Acid Reagent | Solvent | Concentration | Temperature (°C) | Time (hours) | Reference |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 10-50% (v/v) | 0 to Room Temp | 0.5 - 2 | [5][6][7] |

| 4M Hydrogen Chloride (HCl) | 1,4-Dioxane | 5-10 equivalents | Room Temp | 1 - 4 | [8] |

Table 2: Comparison of Linkage Stability

| Linkage Type | Relative Hydrolysis Rate Constant (krel) at pD 7.0 | Key Advantages | Key Disadvantages | Reference |

| Oxime | 1 | Highly stable under physiological conditions, bio-orthogonal reaction. | Requires introduction of a carbonyl group on the biomolecule. | [7] |

| Methylhydrazone | ~600 | - | Less stable than oxime bonds, susceptible to hydrolysis. | [7] |

| Acetylhydrazone | ~300 | - | Less stable than oxime bonds, susceptible to hydrolysis. | [7] |

| Semicarbazone | ~160 | - | Less stable than oxime bonds, susceptible to hydrolysis. | [7] |

| Thiosuccinimide (from Maleimide) | - | - | Prone to retro-Michael reaction in the presence of plasma thiols. | [7] |

Table 3: Catalysts for Oxime Ligation

| Catalyst | Typical Concentration | Reaction pH | Key Features | Reference |

| Aniline | 20-100 mM | 4.5 - 7.5 | Accelerates reaction by forming a more reactive protonated Schiff base intermediate. | [3][9] |

| m-Phenylenediamine (mPDA) | - | - | More efficient catalyst than aniline. | [3] |

| p-Phenylenediamine (pPDA) | - | - | More efficient catalyst than aniline. | [3] |

Experimental Protocols

The following sections provide detailed methodologies for the key steps involved in utilizing Boc-protected aminooxy PEG linkers for bioconjugation.

Protocol 1: Boc Deprotection of an Aminooxy PEG Linker

Objective: To remove the Boc protecting group and expose the reactive aminooxy functionality.

Materials:

-

Boc-aminooxy-PEG-linker

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic Acid (TFA)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stir bar and stir plate

-

Ice bath

-

Rotary evaporator

Procedure:

-

Dissolve the Boc-aminooxy-PEG-linker in anhydrous DCM (e.g., 10 mL per gram of starting material) in a round-bottom flask with a magnetic stir bar.[5]

-

Slowly add an excess of TFA (e.g., 5-10 equivalents, or to a final concentration of 10-50% v/v) to the stirred solution.[5][6][7]

-

Allow the reaction to warm to room temperature and stir for 1-2 hours.[5][6]

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[1][10] The deprotected product is more polar and will have a lower Rf value on TLC.[1]

-

Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.[5][10]

-

For neutralization, redissolve the residue in DCM and carefully wash with saturated NaHCO₃ solution until gas evolution ceases.[5][8]

-

Wash the organic layer sequentially with water and brine.[5]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected aminooxy PEG linker.[5]

Protocol 2: Generation of Aldehyde Groups on an Antibody

Objective: To create reactive aldehyde groups on the carbohydrate moieties of an antibody for subsequent oxime ligation.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

Sodium meta-periodate (NaIO₄) solution (freshly prepared in a buffer like 100 mM sodium acetate, pH 5.5)

-

Desalting column

Procedure:

-

Add the freshly prepared NaIO₄ solution to the antibody solution to a final concentration of 1-10 mM. To oxidize only sialic acid groups, a final periodate concentration of 1 mM can be used.[2][7]

-

Incubate the reaction on ice or at 4°C for 30 minutes, protected from light.[2][7]

-

Remove excess sodium meta-periodate and exchange the buffer to a coupling buffer (e.g., PBS, pH 7.0) using a desalting column.[2][7]

Protocol 3: Oxime Ligation for Antibody-Drug Conjugate (ADC) Formation

Objective: To conjugate a deprotected aminooxy-functionalized payload to an aldehyde-modified antibody.

Materials:

-

Aldehyde-modified antibody

-

Deprotected aminooxy-PEG-payload

-

Coupling buffer (e.g., PBS, pH 7.0)

-

Aniline (optional, as a catalyst)

-

Quenching solution (e.g., acetone)

-

Size-exclusion chromatography (SEC) or dialysis equipment

Procedure:

-

To the solution of the aldehyde-modified antibody, add the deprotected aminooxy-PEG-payload. A molar excess of the payload is typically used (e.g., 20-50 fold molar excess over the protein).[7][9]

-

If using a catalyst, add aniline to a final concentration of 20-100 mM.[9]

-

Gently mix the solution and incubate at room temperature for 2-4 hours or overnight at 4°C.[5][9] Reaction times can vary from minutes to several hours depending on the reactivity of the components and the presence of a catalyst.[3]

-

Monitor the reaction progress using an appropriate analytical technique such as SDS-PAGE (to confirm the increase in molecular weight) or mass spectrometry.[5][9]

-

(Optional) To stop the reaction, a quenching reagent like acetone can be added to consume any remaining aminooxy groups.[3]

-

Purify the resulting ADC from excess reagents and unreacted components using a suitable method such as SEC or dialysis.[3][9]

Visualizations

To better illustrate the processes and concepts described in this guide, the following diagrams have been generated using Graphviz.

Caption: Core components of a Boc-protected aminooxy PEG linker.

Caption: General workflow for bioconjugation using a Boc-aminooxy PEG linker.

Caption: Mechanism of acid-catalyzed Boc-aminooxy deprotection.

Conclusion

Boc-protected aminooxy PEG linkers offer a robust and versatile platform for the synthesis of well-defined bioconjugates. The ability to perform a controlled, stepwise conjugation, coupled with the formation of a highly stable oxime bond, makes these reagents particularly valuable in the development of targeted therapeutics and other advanced biomolecular constructs. A thorough understanding of the underlying chemistry, reaction kinetics, and experimental protocols is crucial for the successful application of these powerful tools in research and drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. broadpharm.com [broadpharm.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

The Strategic Imperative of PEG Linkers in Antibody-Drug Conjugate Design: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Antibody-Drug Conjugates (ADCs) represent a paradigm of precision medicine in oncology, leveraging the specificity of monoclonal antibodies to deliver potent cytotoxic agents directly to tumor cells.[1] The success of an ADC is not solely reliant on the antibody or the payload but is critically influenced by the linker that connects them.[1] Among the various linker technologies, polyethylene glycol (PEG) linkers have become a cornerstone in modern ADC development.[2] Their inherent properties of hydrophilicity, biocompatibility, and tunable length offer a powerful toolset to overcome significant challenges in ADC design, ultimately enhancing therapeutic index and clinical outcomes.[1][3]

This technical guide provides a comprehensive exploration of the applications of PEG linkers in ADCs, detailing their impact on pharmacokinetics, stability, and efficacy. It further presents a compilation of quantitative data, detailed experimental protocols, and visual representations of key processes to empower researchers in the rational design of next-generation ADCs.

The Multifaceted Role of PEG Linkers in Optimizing ADC Performance

The conjugation of potent, often hydrophobic, cytotoxic payloads to a monoclonal antibody can introduce several undesirable properties, including increased aggregation, rapid clearance, and diminished solubility.[4] PEG linkers serve as a versatile solution to mitigate these challenges.

Key Advantages of PEG Linkers:

-

Enhanced Hydrophilicity and Reduced Aggregation: The primary role of PEG linkers is to impart a hydrophilic character to the ADC.[2] This "hydrophilic shield" effectively masks the hydrophobicity of the payload, significantly improving the solubility of the final conjugate and reducing its propensity for aggregation, even at higher drug-to-antibody ratios (DARs).[5]

-

Improved Pharmacokinetics: PEGylation increases the hydrodynamic radius of the ADC, which in turn reduces renal clearance and prolongs the circulation half-life.[2] This extended exposure time in the bloodstream allows for greater accumulation of the ADC within the tumor microenvironment, thereby enhancing its therapeutic potential.[3]

-

Increased Drug Loading (Higher DAR): By counteracting the aggregation issues associated with hydrophobic payloads, PEG linkers enable the development of ADCs with higher DARs.[6] This allows for the delivery of a greater concentration of the cytotoxic agent to the target cells, potentially leading to enhanced efficacy.[4]

-

Reduced Immunogenicity: The flexible and biocompatible nature of the PEG chain can sterically hinder the payload and linker from recognition by the immune system, potentially reducing the immunogenicity of the ADC.[7]

-

Versatile and Tunable Chemistry: PEG linkers can be synthesized as heterobifunctional molecules with distinct reactive groups at each terminus, allowing for specific and controlled conjugation to both the antibody and the payload.[8] The length of the PEG chain is also readily tunable, providing a critical parameter for optimizing ADC properties.[9]

Quantitative Impact of PEG Linker Properties on ADC Performance

The length and architecture of the PEG linker are critical design parameters that must be empirically optimized for each specific antibody-payload combination. The following tables summarize quantitative data from various studies to illustrate the impact of PEG linker properties on key ADC attributes.

Table 1: Influence of PEG Linker Length on ADC Pharmacokinetics

| PEG Linker Length | ADC Platform | Clearance Rate (mL/day/kg) | Half-Life (t½) (hours) | Reference |

| No PEG | Anti-HER2 Affibody-MMAE | - | 0.33 (in mice) | [10] |

| 4 kDa Linear PEG | Anti-HER2 Affibody-MMAE | - | 0.82 (in mice) | [10] |

| 10 kDa Linear PEG | Anti-HER2 Affibody-MMAE | - | 3.66 (in mice) | [10] |

| PEG2 | Anti-CD22-PBD | Slower than non-PEGylated | Increased vs. non-PEGylated | [11] |

| PEG4 | Anti-CD22-PBD | Slower than PEG2 | Increased vs. PEG2 | [11] |

| PEG8 | Anti-CD22-PBD | Slower than PEG4 | Increased vs. PEG4 | [11] |

| PEG12 | Anti-CD22-PBD | Similar to PEG8 | Similar to PEG8 | [11] |

| PEG24 | Anti-CD22-PBD | Similar to PEG8/12 | Similar to PEG8/12 | [11] |

Note: Data is synthesized from different studies and should be interpreted within the context of the specific experimental models.

Table 2: Impact of PEG Linker Length on In Vitro Cytotoxicity

| PEG Linker Length | ADC Platform | IC50 (nM) | Reference |

| No PEG | Anti-HER2 Affibody-MMAE | ~5 | [10] |

| 4 kDa Linear PEG | Anti-HER2 Affibody-MMAE | ~32.5 | [10] |

| 10 kDa Linear PEG | Anti-HER2 Affibody-MMAE | ~112.5 | [10] |

| Short (e.g., PEG2-4) | Generic ADC | Generally Lower | [12] |

| Intermediate (e.g., PEG8-12) | Generic ADC | Moderate | [12] |

| Long (e.g., PEG24) | Generic ADC | Generally Higher | [12] |

Note: A higher IC50 value indicates lower in vitro potency. The effect of PEG linker length on cytotoxicity can be context-dependent.

Table 3: Influence of PEG Linker Length on In Vivo Efficacy

| PEG Linker Length | ADC Platform | Tumor Growth Inhibition | Reference |

| No PEG | Anti-CD22-PBD | 11% reduction in tumor weight | [11] |

| PEG2 | Anti-CD22-PBD | 35-45% reduction in tumor weight | [11] |

| PEG4 | Anti-CD22-PBD | 35-45% reduction in tumor weight | [11] |

| PEG8 | Anti-CD22-PBD | 75-85% reduction in tumor weight | [11] |

| PEG12 | Anti-CD22-PBD | 75-85% reduction in tumor weight | [11] |

| PEG24 | Anti-CD22-PBD | 75-85% reduction in tumor weight | [11] |

Core Experimental Protocols for the Development of PEGylated ADCs

This section provides detailed methodologies for key experiments involved in the synthesis, characterization, and evaluation of ADCs featuring PEG linkers.

Protocol 1: ADC Synthesis via Cysteine-Targeted Conjugation

This protocol describes a common method for conjugating a thiol-reactive drug-linker (e.g., maleimide-PEG-drug) to a monoclonal antibody via partially reduced interchain disulfide bonds.

Materials:

-

Monoclonal Antibody (mAb) in PBS, pH 7.4

-

Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

-

Drug-PEG-Maleimide construct

-

Dimethyl sulfoxide (DMSO)

-

Reaction Buffer: PBS with 1 mM EDTA, pH 7.4

-

Quenching Solution: N-acetylcysteine

-

Purification: Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)

Procedure:

-

Antibody Reduction: a. Dilute the mAb to a concentration of 5-10 mg/mL in Reaction Buffer. b. Add TCEP to the mAb solution at a 2.5-fold molar excess over the antibody. c. Incubate at 37°C for 1-2 hours with gentle mixing to partially reduce the interchain disulfide bonds.[1] d. Remove excess TCEP by buffer exchange into Reaction Buffer using a desalting column or diafiltration.[1]

-

Conjugation Reaction: a. Dissolve the Drug-PEG-Maleimide construct in DMSO to create a 10 mM stock solution.[1] b. Add the drug-linker solution to the reduced mAb at a 1.2 to 1.5-fold molar excess per exposed sulfhydryl group.[1] The final DMSO concentration should not exceed 10% (v/v). c. Incubate the reaction at room temperature for 1 hour with gentle mixing.[1]

-

Quenching: a. Add a 2-fold molar excess of N-acetylcysteine (relative to the maleimide linker) to quench any unreacted maleimide groups.[1] b. Incubate for 20 minutes at room temperature.[1]

-

Purification: a. Purify the ADC from unreacted drug-linker and other small molecules using a pre-equilibrated SEC column.[1] b. Elute with PBS, pH 7.4, and collect fractions corresponding to the high molecular weight ADC peak. c. Pool the relevant fractions and concentrate if necessary using centrifugal filters.

Protocol 2: ADC Synthesis via Lysine-Targeted Conjugation

This protocol outlines a general method for conjugating a drug-PEG linker to the lysine residues of a monoclonal antibody using an N-hydroxysuccinimide (NHS) ester.

Materials:

-

Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4-8.0)

-

Drug-PEG-NHS ester linker

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Reaction Buffer (e.g., 50 mM potassium phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.4)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Size Exclusion Chromatography (SEC) system for purification

Procedure:

-

Antibody Preparation: a. Buffer exchange the mAb into the Reaction Buffer to a final concentration of 5-10 mg/mL.[13]

-

Drug-Linker Preparation: a. Dissolve the Drug-PEG-NHS ester linker in anhydrous DMSO to a stock concentration of 10-20 mM.[13]

-

Conjugation Reaction: a. Add the desired molar excess of the Drug-PEG-NHS ester solution to the antibody solution. The optimal molar ratio should be determined empirically.[13] b. Gently mix the reaction and incubate at room temperature or 4°C for 1-2 hours.[13]

-

Quenching: a. Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM to quench any unreacted NHS ester.[13] b. Incubate for 30 minutes at room temperature.[13]

-

Purification: a. Purify the ADC using a pre-equilibrated SEC column with PBS buffer, pH 7.4.[13] b. Collect and pool the fractions containing the purified ADC.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the potency of the ADC against a target antigen-positive cancer cell line.

Materials:

-

Target antigen-positive cancer cell line

-

Complete cell culture medium

-

Sterile, flat-bottom 96-well plates

-

ADC, unconjugated antibody, and free payload for controls

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: a. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.[1] b. Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.[1]

-

ADC Treatment: a. Prepare serial dilutions of the ADC and controls in complete cell culture medium. b. Remove the existing medium from the cells and add 100 µL of the diluted compounds to the respective wells.[14] c. Incubate for 72-96 hours at 37°C, 5% CO₂.[13]

-

MTT Addition and Solubilization: a. Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[13] b. Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[13]

-

Absorbance Measurement: a. Measure the absorbance at 570 nm using a microplate reader.[13] b. Calculate the concentration of ADC that inhibits cell growth by 50% (IC50).

Visualizing Key Concepts in PEGylated ADC Development

Diagrams are provided to illustrate critical workflows and relationships in the design and evaluation of ADCs with PEG linkers.

Caption: Experimental workflow for ADC synthesis via cysteine conjugation.

Caption: Logical relationships between PEG linker properties and ADC performance.

Caption: Generalized signaling pathway for ADC mechanism of action.

Conclusion

PEG linkers are an indispensable and powerful tool in the design of modern antibody-drug conjugates.[1] By imparting hydrophilicity, they effectively address the challenges associated with hydrophobic payloads, enabling the development of more stable, effective, and tolerable ADCs, often with higher drug-to-antibody ratios.[7][15] The strategic selection of PEG linker length and architecture must be carefully optimized for each ADC, balancing the significant benefits in pharmacokinetics and in vivo efficacy against potential trade-offs in in vitro potency.[9] A thorough understanding and systematic evaluation of these parameters are crucial for the rational design and successful clinical translation of the next generation of targeted cancer therapies.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. adcreview.com [adcreview.com]

- 4. adcreview.com [adcreview.com]

- 5. Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs) | MolecularCloud [molecularcloud.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. aacrjournals.org [aacrjournals.org]

The Gatekeeper of Reactivity: A Technical Guide to the Role of the Boc Protecting Group in Aminooxy PEG Reagents

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of bioconjugation and drug development, precision and control are paramount. The ability to selectively link molecules to create sophisticated structures like Antibody-Drug Conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs) hinges on the strategic use of specialized chemical tools.[1][2][3] Among these, aminooxy PEG reagents have emerged as powerful assets for their ability to form highly stable oxime bonds with aldehydes and ketones.[4][5] At the heart of their controlled reactivity lies the tert-butyloxycarbonyl (Boc) protecting group, a temporary shield that ensures the highly reactive aminooxy functionality remains dormant until its specific action is required.[1][6] This technical guide delves into the critical role of the Boc protecting group in aminooxy PEG reagents, providing a comprehensive overview of its core principles, quantitative properties, and detailed experimental protocols for its application.

Core Principles: A Tripartite Molecular Design

Boc-protected aminooxy PEG linkers are heterobifunctional reagents meticulously designed for the precise and stable conjugation of molecules.[1] Their structure and function can be understood by examining their three key components:

-

Boc (tert-Butyloxycarbonyl) Group: This acid-labile protecting group serves as a temporary guardian for the highly reactive aminooxy function.[7] The Boc group's stability under a wide array of non-acidic conditions is a crucial feature, permitting selective reactions at other sites of the molecule.[7] Its primary role is to prevent any premature or undesired reactions of the aminooxy group, thereby enabling a controlled and stepwise conjugation strategy.[1]

-

Aminooxy Group (-O-NH₂): This functional group is central to the linker's utility in bioconjugation. It exhibits a specific and efficient reactivity towards aldehyde or ketone groups, resulting in the formation of a highly stable oxime bond (-O-N=C).[1][4] This bioorthogonal reaction, known as oxime ligation, is highly chemoselective and can be carried out under mild, aqueous conditions, making it ideal for modifying sensitive biomolecules.[4][8] The resulting oxime linkage is significantly more stable than imine or hydrazone bonds.[4]

-

Polyethylene Glycol (PEG) Spacer: The PEG chain is a flexible and hydrophilic polymer that connects the terminal functional groups. The inclusion of a PEG spacer imparts several advantageous properties to the final conjugate, including enhanced aqueous solubility, reduced immunogenicity, and improved pharmacokinetic profiles due to an increased hydrodynamic size.[1] These linkers are available with varying numbers of PEG units (e.g., PEG3, PEG4, PEG12), allowing for precise control over the distance and flexibility between the conjugated molecules.[1][9]

The strategic combination of these three components facilitates a multi-step conjugation process. Initially, one end of the linker is attached to a molecule of interest. Subsequently, the Boc group is removed under acidic conditions to expose the aminooxy group. Finally, the deprotected linker-molecule construct is reacted with a second molecule containing an aldehyde or ketone to form the final, stably linked conjugate.[1]

Quantitative Data Summary

The efficiency and stability of Boc-protected aminooxy PEG reagents are critical for their successful application. The following tables summarize key quantitative data related to their stability and the conditions for Boc deprotection.

Table 1: Stability of t-Boc-Aminooxy-PEG4-amine under Various Conditions [10]

| Condition | Expected Stability | Rationale |

| pH | Most stable at neutral to slightly basic pH. | The t-Boc group is acid-labile and will be cleaved under acidic conditions. |

| Temperature | Stable at recommended storage temperatures (-20°C). | Elevated temperatures can accelerate degradation, particularly in the presence of acid or moisture. |

| Solvents | Stable in anhydrous organic solvents like DCM, DMF, and DMSO. | Use of anhydrous solvents is recommended to prevent premature hydrolysis of the Boc group. |

Table 2: Common Conditions for Boc Deprotection [11][12][13]

| Reagent | Concentration | Solvent | Temperature | Time | Notes |

| Trifluoroacetic acid (TFA) | 20-50% (v/v) | Dichloromethane (DCM) | 0°C to room temperature | 1-2 hours | Most common method; reaction progress should be monitored by TLC or LC-MS. |

| 4M HCl in 1,4-dioxane | 5-10 equivalents | Dichloromethane (DCM) or Methanol (MeOH) | Room temperature | 1-4 hours | An alternative to TFA. |

Experimental Protocols

The following sections provide detailed methodologies for the key steps involved in utilizing Boc-protected aminooxy PEG linkers, with a focus on the synthesis of an Antibody-Drug Conjugate (ADC) as a representative application.

Protocol 1: Boc Deprotection of an Aminooxy PEG Linker

This protocol describes a standard procedure for the removal of the Boc protecting group using Trifluoroacetic acid (TFA) in Dichloromethane (DCM).[11][12][14]

Materials:

-

Boc-protected aminooxy PEG linker

-

Anhydrous Dichloromethane (DCM)[15]

-

Trifluoroacetic acid (TFA)

-

Toluene (for co-evaporation)

-

Saturated sodium bicarbonate (NaHCO₃) solution (for neutralization, optional)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) (for drying, optional)

-

Round-bottom flask

-

Magnetic stir bar and stir plate

-

Ice bath

-

Rotary evaporator

Procedure:

-

Dissolution: Dissolve the Boc-protected aminooxy PEG linker in anhydrous DCM to a concentration of approximately 0.1-0.2 M in a round-bottom flask equipped with a magnetic stir bar.[12]

-

Cooling: Cool the solution to 0°C using an ice bath.[11][14]

-

Acid Addition: Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v). For example, for a 20% TFA solution, add 1 mL of TFA to 4 mL of the DCM solution.[11]

-

Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.[12]

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).[11][13] The deprotected product is more polar and will have a lower Rf value on TLC.[13]

-

Work-up (TFA Salt): Upon completion, remove the DCM and excess TFA by rotary evaporation. To ensure complete removal of residual TFA, co-evaporate with toluene (3 x 10 mL). The resulting product is the TFA salt of the aminooxy PEG linker, which can often be used directly in subsequent reactions.[8][11]

-

Neutralization (Optional): To obtain the free aminooxy PEG linker, dissolve the residue in DCM and wash with a saturated NaHCO₃ solution until gas evolution ceases. Separate the organic layer, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[11][14]

Protocol 2: Oxime Ligation for Antibody-Drug Conjugate (ADC) Formation

This protocol outlines the conjugation of a deprotected aminooxy-PEG-drug construct to an aldehyde-modified antibody to form a stable oxime linkage.[4][8]

Materials:

-

Deprotected aminooxy-PEG-drug construct (from Protocol 1)

-

Aldehyde-modified antibody in a suitable buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4)

-

Aniline stock solution (optional, as a catalyst)[4]

-

Reaction buffer (e.g., 0.1 M sodium phosphate, pH 7.0)[2]

-

Desalting column or dialysis equipment for purification

Procedure:

-

Preparation: Dissolve the deprotected aminooxy-PEG-drug construct in the reaction buffer.

-

Conjugation: Add the linker-drug solution to the aldehyde-modified antibody solution. A typical molar excess of the linker-drug is used.

-

Catalysis (Optional): If catalysis is desired to enhance the reaction rate, add the aniline stock solution to the reaction mixture.[4]

-

Incubation: Incubate the reaction mixture at room temperature for 2-16 hours. The reaction progress can be monitored by techniques such as SDS-PAGE, which will show a shift in the molecular weight of the protein upon successful conjugation, or by Hydrophobic Interaction Chromatography (HIC) to determine the drug-to-antibody ratio (DAR).[3][8]

-

Purification: Purify the resulting ADC from unconjugated drug-linker and other impurities using a desalting column, size-exclusion chromatography (SEC), or dialysis.[3]

-

Characterization: Characterize the final ADC to determine the degree of conjugation (DAR), purity, and to confirm the identity of the product using appropriate analytical techniques such as mass spectrometry and chromatography.[3]

Visualizing the Workflow and Mechanisms

The following diagrams, generated using the DOT language, illustrate the key processes involved in the use of Boc-protected aminooxy PEG reagents.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. interchim.fr [interchim.fr]

- 6. vectorlabs.com [vectorlabs.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

An In-depth Technical Guide to Oxime Ligation Chemistry for Bioconjugation

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of Precision in Bioconjugation

In the fields of drug development, diagnostics, and proteomics, the ability to create stable, specific, and functional biomolecular conjugates is paramount. Oxime ligation has emerged as a cornerstone of bioconjugation, offering a robust and highly selective method for covalently linking molecules.[1][2][3] This "click-type" reaction, which forms a stable oxime bond between an aminooxy group and an aldehyde or ketone, is valued for its efficiency and biocompatibility.[3][4]

The reaction's high chemoselectivity ensures that it proceeds with minimal side reactions, preserving the integrity and function of sensitive biomolecules like proteins, peptides, and nucleic acids.[2][5] The resulting oxime linkage is significantly more stable under physiological conditions than corresponding imine or hydrazone bonds, a critical feature for applications requiring long-term stability, such as antibody-drug conjugates (ADCs) and in vivo imaging agents.[2][6][7] This guide provides a comprehensive technical overview of oxime ligation, including its core principles, quantitative performance data, detailed experimental protocols, and key applications.

Core Principles and Reaction Mechanism

Oxime ligation is a condensation reaction between a nucleophilic aminooxy group (-ONH₂) and an electrophilic carbonyl group (aldehyde or ketone).[3][8] The reaction is bioorthogonal, meaning the reactive partners are generally absent in native biological systems, thus preventing off-target reactions.[2][9]

The mechanism proceeds in two main steps:

-

Nucleophilic Attack: The nitrogen atom of the aminooxy group attacks the carbonyl carbon, forming a tetrahedral hemiaminal intermediate.[9][10]

-

Dehydration: This intermediate undergoes acid-catalyzed dehydration, eliminating a water molecule to form the stable C=N-O oxime bond.[9][10]

The reaction rate is pH-dependent, with optimal rates typically observed under slightly acidic conditions (pH 4-5).[9][11][12] This is because the dehydration step is acid-catalyzed, but at very low pH, the aminooxy nucleophile becomes protonated and non-reactive.[9][10] To overcome the slow reaction kinetics at neutral pH—often required for biological applications—nucleophilic catalysts such as aniline and its derivatives (e.g., m-phenylenediamine, p-phenylenediamine) are employed.[13][14] These catalysts form a more reactive protonated Schiff base intermediate, which significantly accelerates the rate of oxime formation.[14][15]

Caption: Mechanism of aniline-catalyzed oxime ligation.

Quantitative Data and Performance Metrics

The selection of a bioconjugation strategy hinges on quantitative parameters such as reaction kinetics and bond stability. Oxime ligation offers a favorable balance of these factors, particularly when accelerated by a catalyst.

Table 1: Comparison of Catalysts for Oxime Ligation

The choice of catalyst can dramatically influence reaction rates, especially at physiological pH. While aniline is the classic catalyst, phenylenediamine derivatives have shown superior performance.[13][16][17]

| Catalyst | Relative Efficiency (vs. Aniline) | Key Features | Reference |

| Aniline | 1x | The standard catalyst, effective but can be slow at neutral pH. | [9][16] |

| m-Phenylenediamine (mPDA) | ~2x (at equal conc.) up to 15x (at high conc.) | Higher aqueous solubility allows for use at higher concentrations, leading to significant rate acceleration. | [16][17][18] |

| p-Phenylenediamine (pPDA) | ~19x | Highly effective catalyst at neutral pH, even at low mM concentrations. | [13] |

Table 2: Effect of pH on Oxime Ligation Kinetics

The reaction rate is highly dependent on pH, with a notable decrease in speed at neutral pH for uncatalyzed reactions.

| pH | Catalyst | Second-Order Rate Constant (k, M⁻¹s⁻¹) | Key Observation | Reference |

| 4.5 | Uncatalyzed | ~1 | Optimal pH for uncatalyzed reactions. | [9] |

| 7.0 | Uncatalyzed | 0.01 or below | Reaction is significantly slower at neutral pH without a catalyst. | [9] |

| 7.0 | 100 mM Aniline | 8.2 ± 1.0 | Aniline provides a substantial rate increase at neutral pH. | [19] |

| 7.0 | p-Phenylenediamine | Rate increased 120-fold vs. uncatalyzed | Superior catalysis at physiological pH. | [13] |

Table 3: Comparative Stability of Bioconjugation Linkages

The stability of the covalent bond is critical for the performance of the bioconjugate. The oxime bond demonstrates exceptional hydrolytic stability across a broad pH range.[6]

| Linkage | Structure | Stability at pH 7.4 | Key Features | Reference |

| Oxime | R-CH=N-O-R' | Very High (Half-life: ~25 days) | Highly stable across a broad pH range, resistant to hydrolysis. | [6] |

| Hydrazone | R-CH=N-NH-R' | Moderate (Reversible) | Stability is tunable; susceptible to hydrolysis, especially under acidic conditions. | [6][20] |

| Thioether | R-S-R' | Very High | Extremely stable, formed via maleimide-thiol chemistry. | [6] |

| Amide | R-C(=O)-NH-R' | Very High | Gold standard for stability, but formation requires activation. | [6] |

Experimental Protocols

Successful bioconjugation requires careful execution. Below are detailed methodologies for key oxime ligation experiments.

Protocol 1: General Protein Labeling with a Small Molecule

This protocol describes the labeling of a protein containing an aldehyde group with an aminooxy-functionalized small molecule (e.g., a fluorescent dye) at neutral pH using a catalyst.

Materials:

-

Aldehyde-modified protein solution (e.g., 10 µM in 0.1 M sodium phosphate buffer, pH 7.0).[3][19]

-

Aminooxy-functionalized small molecule (e.g., 13 µM stock solution in the same buffer).[19]

-

Aniline or p-phenylenediamine catalyst stock solution (e.g., 1 M in DMSO or 100 mM in buffer).[12][19]

-

Reaction tubes.

-

Analytical instruments (e.g., RP-HPLC, Mass Spectrometry) for monitoring.

-

Purification system (e.g., Size-Exclusion Chromatography (SEC) or Affinity Chromatography).[12]

Procedure:

-

In a reaction tube, combine the aldehyde-modified protein solution with the aminooxy-functionalized small molecule solution. A slight molar excess (e.g., 1.3 equivalents) of the aminooxy compound is often used.[19]

-

Initiate the reaction by adding the catalyst stock solution to the desired final concentration (e.g., 2-10 mM for p-phenylenediamine, up to 100 mM for aniline).[12][19]

-

Incubate the reaction mixture at room temperature or 37°C. Reaction times can range from minutes to a few hours, depending on the reactants and catalyst.[12][14]

-

Monitor the reaction progress by analyzing small aliquots at various time points using RP-HPLC or mass spectrometry to confirm the formation of the conjugate.[12]

-

Once the reaction reaches the desired completion, purify the bioconjugate using an appropriate chromatography method (e.g., SEC) to remove excess reagents and catalyst.[12]

-

Characterize the final product to confirm its identity, purity, and integrity.

Caption: Experimental workflow for protein labeling via oxime ligation.

Protocol 2: Synthesis of an Antibody-Drug Conjugate (ADC)

This protocol outlines the conjugation of an alkoxy-amine-functionalized drug to an antibody containing a genetically encoded p-acetylphenylalanine (pAcPhe) residue, which serves as a ketone handle.

Materials:

-

Antibody containing pAcPhe (e.g., 60-100 µM solution).[3]

-

Alkoxy-amine-functionalized cytotoxic drug.

-

Acetate buffer (100 mM, pH 4.5).[3]

-

Incubator (37°C).

-

Analytical instruments (SDS-PAGE, Mass Spectrometry).

Procedure:

-

Prepare a solution of the pAcPhe-containing antibody in 100 mM acetate buffer (pH 4.5).[3]

-

Add the alkoxy-amine-functionalized drug to the antibody solution. A 20- to 30-fold molar excess of the drug is typically used to drive the reaction to completion.[3]

-

Incubate the reaction mixture at 37°C. Due to the lower reactivity of ketones compared to aldehydes, this reaction may require a longer incubation period (e.g., 1-4 days).[3][21]

-

Monitor the extent of conjugation periodically using SDS-PAGE (which will show a shift in molecular weight) and mass spectrometry to determine the drug-to-antibody ratio (DAR).[3]

-

Once the desired DAR is achieved, purify the ADC using chromatography methods suitable for antibodies, such as protein A or size-exclusion chromatography.

Applications in Research and Drug Development

The versatility and robustness of oxime ligation have led to its widespread adoption in numerous applications.[5]

-

Antibody-Drug Conjugates (ADCs): Enables the site-specific attachment of potent cytotoxic drugs to antibodies, creating targeted therapies that deliver payloads directly to cancer cells.[5]

-

PEGylation: Improves the pharmacokinetic properties of therapeutic proteins and peptides by attaching polyethylene glycol (PEG) chains, enhancing solubility and in vivo circulation time.[5][14]

-

Surface Immobilization: Covalently attaches biomolecules to surfaces for the development of biosensors, diagnostic arrays, and research tools.[3][5]

-

Hydrogel Formation: Creates biocompatible hydrogels for applications in tissue engineering and controlled drug release.[5][14]

-

Fluorescent Labeling and Imaging: Attaches imaging agents and fluorescent probes to biomolecules for tracking and visualization in biological systems.[5][22]

Caption: Application of an oxime-linked ADC in targeted therapy.

Conclusion

Oxime ligation stands out as a powerful and reliable tool in the bioconjugation toolbox.[1] Its high degree of chemoselectivity, mild reaction conditions, and the exceptional stability of the resulting bond make it ideally suited for the precise modification of complex biomolecules.[2][20] For researchers, scientists, and drug development professionals, a thorough understanding of its mechanism, kinetics, and practical protocols is essential for leveraging its full potential in creating next-generation therapeutics, diagnostics, and research reagents.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Oxime ligation: a chemoselective click-type reaction for accessing multifunctional biomolecular constructs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. benchchem.com [benchchem.com]

- 15. pubs.rsc.org [pubs.rsc.org]

- 16. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Oxime and Hydrazone Reactions in Bioconjugation [with Top 10 most Asked Questions About Oxime and Hydrazone Reactions] | AxisPharm [axispharm.com]

- 21. Oxime ligation in acetic acid: efficient synthesis of aminooxy-peptide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Bioorthogonal oxime ligation mediated in vivo cancer targeting - PMC [pmc.ncbi.nlm.nih.gov]

Heterobifunctional Crosslinkers for Site-Specific Protein Labeling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heterobifunctional crosslinkers are powerful chemical tools that enable the covalent linkage of two different biomolecules with high specificity and control.[1] Unlike their homobifunctional counterparts, which possess two identical reactive groups, heterobifunctional crosslinkers feature two distinct reactive moieties.[2][3] This unique characteristic allows for sequential, controlled conjugation reactions, which minimizes the formation of undesirable byproducts such as homopolymers or self-conjugated molecules. This precision is critical in applications such as the development of antibody-drug conjugates (ADCs), the immobilization of proteins for biosensors, and the elucidation of protein-protein interactions.[1]

This technical guide provides a comprehensive overview of the core principles of heterobifunctional crosslinkers, including their classification, reaction mechanisms, and applications. It also presents quantitative data for a selection of common crosslinkers, detailed experimental protocols, and visualizations of key workflows and concepts to aid researchers in their practical application.

Classification of Heterobifunctional Crosslinkers

Heterobifunctional crosslinkers are broadly classified based on the functional groups they target. The choice of crosslinker is dictated by the available reactive residues on the biomolecules to be conjugated.

Amine-Reactive and Sulfhydryl-Reactive Crosslinkers: This is the most common class of heterobifunctional crosslinkers.[4] One end of the crosslinker typically contains an N-hydroxysuccinimide (NHS) ester, which reacts with primary amines (e.g., on lysine residues and the N-terminus of proteins), while the other end has a maleimide group that specifically reacts with sulfhydryl groups (e.g., on cysteine residues).[4] This combination allows for a highly controlled, two-step conjugation process.

Amine-Reactive and Photoreactive Crosslinkers: These crosslinkers combine an amine-reactive group with a photoreactive group, such as an aryl azide or a diazirine. The amine-reactive end is first conjugated to a protein in the dark. Upon exposure to UV light, the photoreactive group becomes highly reactive and can form a covalent bond with a wide range of amino acid residues in close proximity, making them ideal for mapping protein-protein interactions.

Carbonyl-Reactive and Sulfhydryl-Reactive Crosslinkers: These reagents link molecules containing carbonyl groups (aldehydes or ketones) to those with sulfhydryl groups. Carbonyls can be naturally present or introduced into glycoproteins through mild oxidation.

Sulfhydryl-Reactive and Photoreactive Crosslinkers: Similar to their amine-reactive counterparts, these crosslinkers are used to first attach to a sulfhydryl group and then, upon photoactivation, react with a nearby interacting molecule.[4]

Quantitative Data on Common Heterobifunctional Crosslinkers

The selection of a heterobifunctional crosslinker is influenced by several factors, including the length of its spacer arm, its solubility, and whether the resulting linkage is cleavable. The following tables summarize key quantitative data for a selection of commonly used heterobifunctional crosslinkers.

| Crosslinker | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) | Reactive Group A (Target) | Reactive Group B (Target) | Cleavable? | Water-Soluble? |

| SMCC | 334.32 | 8.3 | NHS-ester (Amine) | Maleimide (Sulfhydryl) | No | No |

| Sulfo-SMCC | 436.37 | 8.3 | Sulfo-NHS-ester (Amine) | Maleimide (Sulfhydryl) | No | Yes |

| BMPS | 266.22 | 6.9 | NHS-ester (Amine) | Maleimide (Sulfhydryl) | No | No |

| GMBS | 280.24 | 7.4 | NHS-ester (Amine) | Maleimide (Sulfhydryl) | No | No |

| EMCS | 308.29 | 9.4 | NHS-ester (Amine) | Maleimide (Sulfhydryl) | No | No |

| LC-SPDP | 423.5 | 15.7 | NHS-ester (Amine) | Pyridyldithiol (Sulfhydryl) | Yes (Disulfide bond) | No |

| Sulfo-SANPAH | 492.4 | 18.2 | Sulfo-NHS-ester (Amine) | Nitrophenyl azide (Photoreactive) | No | Yes |

| SDA | 263.24 | 3.9 | NHS-ester (Amine) | Diazirine (Photoreactive) | No | No |

| APDP | 446.55 | 21.0 | Pyridyldithiol (Sulfhydryl) | Azidosalicylamido (Photoreactive) | Yes (Disulfide bond) | No |

| Linker Type in ADCs | Example | Stability Metric (% Intact ADC after 7 days in rat serum) | Key Features |

| Non-Cleavable Thioether (from SMCC) | Trastuzumab-DM1 | >95% | High plasma stability.[2] |

| Cleavable Val-Cit-PABC | Trastuzumab-vc-MMAE | ~60-80% | Susceptible to enzymatic cleavage.[2] |

| Sulfatase-Cleavable | Proprietary ADC | High (over 7 days) | High plasma stability and potent in vitro cytotoxicity.[2] |

Experimental Protocols

Protocol 1: Two-Step Protein Conjugation using Sulfo-SMCC

This protocol outlines the conjugation of an amine-containing protein (Protein 1) to a sulfhydryl-containing protein (Protein 2).

Materials:

-

Protein 1 (in amine-free buffer, e.g., PBS, pH 7.2-7.5)

-

Protein 2 (with a free sulfhydryl group)

-

Sulfo-SMCC

-

Conjugation Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2

-

Desalting column

-

Quenching solution (optional): 1 M Tris-HCl, pH 8.0

Procedure:

-

Preparation of Reagents: Equilibrate the Sulfo-SMCC vial to room temperature before opening. Prepare a stock solution of Sulfo-SMCC (e.g., 10 mg/mL) in water immediately before use.

-

Activation of Protein 1:

-

Add a 10- to 50-fold molar excess of the Sulfo-SMCC stock solution to the Protein 1 solution.[5]

-

Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.

-

-

Removal of Excess Crosslinker:

-

Remove non-reacted Sulfo-SMCC using a desalting column equilibrated with the Conjugation Buffer. This step is crucial to prevent the crosslinker from reacting with the sulfhydryl groups of Protein 2.

-

-

Conjugation to Protein 2:

-

Immediately combine the desalted, maleimide-activated Protein 1 with Protein 2. The molar ratio should be optimized for the specific application.

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

-

-

Quenching (Optional):

-

To stop the reaction, add the quenching solution to block any unreacted maleimide groups.

-

-

Purification:

-

Purify the final conjugate using an appropriate method, such as size-exclusion chromatography, to remove any unconjugated proteins.

-

Protocol 2: Protein Interaction Study using a Photoreactive Crosslinker (e.g., Sulfo-SANPAH)

This protocol describes the use of a photoreactive crosslinker to identify protein-protein interactions.

Materials:

-

Bait protein (purified)

-

Cell lysate or purified "prey" proteins

-

Sulfo-SANPAH

-

Reaction Buffer: 25 mM Sodium Phosphate, 150 mM NaCl, pH 7.4

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Desalting column

-

UV lamp (300-460 nm)

Procedure:

-

Labeling of Bait Protein:

-

Quenching and Purification:

-

Add Quenching Buffer to a final concentration of 25-60 mM and incubate for 15 minutes to quench unreacted NHS-ester groups.[6]

-

Remove excess crosslinker using a desalting column.

-

-

Interaction with Prey Proteins:

-

Incubate the labeled bait protein with the cell lysate or purified prey proteins for a sufficient time to allow for complex formation (e.g., 1 hour at 4°C).

-

-

Photo-Crosslinking:

-

Expose the sample to UV light for a predetermined time (e.g., 5-15 minutes) to activate the photoreactive group and form covalent crosslinks.[6]

-

-

Analysis:

-

The crosslinked complexes can then be analyzed by techniques such as SDS-PAGE, Western blotting, and mass spectrometry to identify the interacting proteins.

-

Mandatory Visualizations

General two-step reaction mechanism of an amine-to-sulfhydryl heterobifunctional crosslinker.

Experimental workflow for Antibody-Drug Conjugate (ADC) production.

Workflow for a protein-protein interaction study using a photoreactive heterobifunctional crosslinker.

Representative protein interaction network as can be mapped using heterobifunctional crosslinkers.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Heterobifunctional Crosslinkers - Creative Biolabs [creative-biolabs.com]

- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 6. proteochem.com [proteochem.com]

A Comprehensive Technical Guide to the Physicochemical Properties of Short-Chain PEG Linkers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyethylene glycol (PEG) linkers have become indispensable tools in modern drug development, offering a versatile platform to enhance the therapeutic properties of molecules ranging from small drug candidates to large biologics. Short-chain PEG linkers, typically comprising 2 to 12 ethylene oxide units, are particularly crucial in the design of sophisticated therapeutics like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Their ability to modulate solubility, stability, and pharmacokinetic profiles makes a thorough understanding of their physicochemical properties paramount for the rational design of effective and safe therapies. This in-depth technical guide explores the core physicochemical properties of short-chain PEG linkers, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.[1][2][3]

Core Physicochemical Properties of Short-Chain PEG Linkers

The unique characteristics of short-chain PEG linkers stem from their fundamental chemical structure, which consists of repeating ethylene oxide units.[1][3] These properties, including solubility, hydrophilicity, and flexibility, are tunable by varying the length of the PEG chain.

Solubility

A hallmark of short-chain PEG linkers is their exceptional solubility in a wide array of solvents, a critical feature for enhancing the solubility of hydrophobic drug molecules.[1][4] PEGs are highly soluble in water and many organic solvents, which is advantageous for formulation and bioconjugation reactions.[1][5] The solubility is influenced by the molecular weight, with shorter chains generally exhibiting broader solubility.[1]

Table 1: General Solubility of Short-Chain PEGs (n=2-12)

| Solvent | Solubility | Notes |

| Water | Highly Soluble | Soluble in all proportions.[1] |

| Ethanol | Soluble | Readily dissolves.[1] |

| Methanol | Soluble | Readily dissolves.[1] |

| Dimethyl Sulfoxide (DMSO) | Highly Soluble | A common solvent for conjugation reactions.[1] |

| Dimethylformamide (DMF) | Highly Soluble | Another common solvent for bioconjugation.[1] |

| Dichloromethane (DCM) | Soluble | Useful for synthesis and purification.[1] |

| Chloroform | Soluble | Can be used for extraction and purification.[1] |

| Acetone | Soluble | Good solubility for many applications.[1] |

| Note: "Soluble" indicates a solubility of >10 mg/mL, suitable for most laboratory applications. "Highly Soluble" suggests miscibility or very high solubility.[1] |

Hydrophilicity

The hydrophilicity of PEG linkers is conferred by the ether oxygen atoms in the polymer backbone, which form hydrogen bonds with water molecules.[6][7] This property is instrumental in solubilizing hydrophobic drugs and creating a protective hydration shell around the conjugated molecule, which can reduce immunogenicity and non-specific protein adsorption.[7][8] Hydrophilicity is often quantified by the octanol-water partition coefficient (LogP), where a lower value indicates greater hydrophilicity.[6][9]

Table 2: Key Physicochemical Properties of Monodisperse Short-Chain PEG Linkers

| PEG Linker | Number of PEG Units (n) | Molecular Weight ( g/mol ) | Estimated LogP |

| PEG2 | 2 | 106.12 | -0.8 |

| PEG3 | 3 | 150.17 | -1.1 |

| PEG4 | 4 | 194.23 | -1.4 |

| PEG8 | 8 | 370.44 | -2.6 |

| PEG12 | 12 | 546.65 | -3.8 |

| Note: LogP values are estimated and can vary based on the specific end-groups of the PEG linker.[6] |

Flexibility and Steric Hindrance

The rotatable C-O bonds within the PEG backbone provide significant conformational flexibility.[3] This flexibility allows the PEG linker to act as a spacer, separating the conjugated molecules and minimizing steric hindrance that could otherwise impair biological activity.[10] In the context of ADCs, this steric shield can also prevent intermolecular aggregation of hydrophobic payloads on adjacent ADC molecules.[10]

Impact on Conjugate Properties

The incorporation of short-chain PEG linkers can profoundly influence the stability and pharmacokinetic profile of the resulting conjugate.

Stability

The stability of a bioconjugate is critical for its in vivo performance. PEG linkers can enhance stability in several ways. The hydrophilic nature of PEG can prevent the aggregation of ADCs, a common issue with hydrophobic drug payloads.[10] The stability of the chemical bonds used to attach the PEG linker and the payload is also a key consideration.

Table 3: Stability of Common Linkages in Bioconjugation

| Linkage Type | Formation Reaction | Stability Conditions | In Vivo Stability |

| Amide | Carboxylic Acid + Amine | Strong acid or base, high temperature | Generally very stable.[1] |

| Thioether (from Maleimide) | Thiol + Maleimide | Thiol exchange (reversible) | Can be stabilized by ring-opening hydrolysis.[1] |

| Ester | Carboxylic Acid + Alcohol | Hydrolysis (pH-sensitive) | Can be designed for controlled release.[1] |

Pharmacokinetics